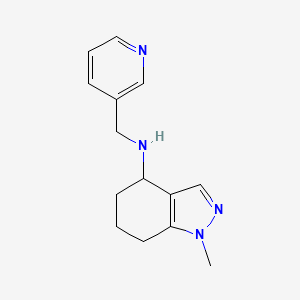![molecular formula C13H16ClNO3S B7540903 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid, also known as CBDA, is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. CBDA is a derivative of cannabidiol, a non-psychoactive compound found in the cannabis plant. In
作用机制
The exact mechanism of action of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is not fully understood, but it is believed to interact with the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood. This compound is thought to act as an agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This compound may also modulate the activity of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory, anticonvulsant, and anticancer properties, this compound has been found to have analgesic effects in animal models of pain. This compound has also been shown to reduce anxiety-like behavior in rodents. Furthermore, this compound has been reported to have antioxidant and neuroprotective effects in vitro.
实验室实验的优点和局限性
One advantage of using 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is that it is a relatively stable and easy-to-handle compound. This compound can be synthesized in high purity and can be dissolved in various solvents for use in in vitro assays. However, one limitation of using this compound is that its effects may be influenced by factors such as the purity of the compound, the dose used, and the route of administration. Furthermore, the translation of preclinical findings to clinical settings may be challenging due to differences in pharmacokinetics and pharmacodynamics between animal models and humans.
未来方向
There are several potential future directions for research on 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid. One area of interest is the development of this compound-based therapeutics for various conditions, such as pain, inflammation, and anxiety. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its safety and tolerability. Furthermore, the molecular mechanisms underlying the effects of this compound on various physiological processes could be further elucidated through in-depth studies. Finally, the potential synergistic effects of this compound with other compounds, such as other cannabinoids or conventional drugs, could be explored.
In conclusion, this compound is a compound that has shown potential therapeutic properties in preclinical studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its safety and efficacy in humans.
合成方法
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid can be synthesized from cannabidiol through a process called carboxylation. This involves exposing cannabidiol to heat and carbon dioxide, which converts it into this compound. The reaction can be catalyzed by various acidic or basic substances, such as sulfuric acid or potassium hydroxide. The purity of the final product can be improved through recrystallization or chromatography.
科学研究应用
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been studied for its potential therapeutic properties in various areas, including pain management, inflammation, anxiety, and cancer. In a study published in the Journal of Ethnopharmacology, this compound was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study published in the British Journal of Pharmacology reported that this compound had anticonvulsant effects in a rat model of epilepsy. This compound has also been shown to have potential anticancer properties, as it was found to inhibit the growth of human breast cancer cells in vitro.
属性
IUPAC Name |
3-[3-(2-chlorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBYVIUMDVCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
